molecular formula C18H28O B022324 15,16-Dinor-8(17),11-labdadien-13-one CAS No. 76497-69-3

15,16-Dinor-8(17),11-labdadien-13-one

Cat. No. B022324
CAS RN: 76497-69-3
M. Wt: 260.4 g/mol
InChI Key: GWLGWWOKIBLQJF-YGUYEABBSA-N
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Description

“15,16-Dinor-8(17),11-labdadien-13-one” is a heterocyclic organic compound . It is a compound isolated from the aerial part of Hedychium coronarium . The compound is also extracted from the herbs of Alpinia chinensis .


Molecular Structure Analysis

The molecular formula of “15,16-Dinor-8(17),11-labdadien-13-one” is C18H28O . The molecular weight is 260.41 . The IUPAC name is (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one .


Physical And Chemical Properties Analysis

The compound appears as a powder . It has a molecular weight of 260.41 and a molecular formula of C18H28O . The compound is soluble in organic solvents such as ethanol, ethers, and chlorinated carbon .

Scientific Research Applications

  • Anti-inflammatory activity : A study found that similar diterpenoids from Leonurus japonicus exhibit anti-inflammatory activity by inhibiting nitric oxide production (Li et al., 2020).

  • Structural and pharmacological research : Diterpenoids like 17-methyl-8, 13-labdadien-15, 16-olid-19-oic acid methyl ester are useful for structural analysis and pharmacological studies (Shi et al., 2018).

  • Potential medical applications : The isolation of acidic labdane-type diterpenoids from Cunninghamia konishii suggests their use in pharmacological research (Chang et al., 2014).

  • Algicidal activity : Some ent-labdane diterpenes show strong algicidal activity, which could be relevant in managing harmful algal blooms (Waridel et al., 2003).

  • Antitumor activities : Compounds like 14,15-dinor-7-labden-13-one have been studied for their antitumor properties against human tumor cell lines (Wu et al., 2006).

  • Antimicrobial and antifungal activity : Studies indicate that diterpenoids from various plants, including labdane-type, possess antimicrobial and antifungal properties, suggesting their potential in developing new antibacterial and antifungal agents (Popova et al., 2009).

  • Antiparasitic activities : Labdane diterpenoids from Aframomum sceptrum exhibited significant antiparasitic activities, indicating their potential in treating parasitic infections (Cheikh-Ali et al., 2011).

Safety And Hazards

The compound has low toxicity under general conditions, but it is still necessary to follow certain safety operating procedures. During use, care should be taken to avoid contact with skin and eyes .

properties

IUPAC Name

(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLGWWOKIBLQJF-YGUYEABBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15,16-Dinor-8(17),11-labdadien-13-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15,16-Dinor-8(17),11-labdadien-13-one
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15,16-Dinor-8(17),11-labdadien-13-one
Reactant of Route 3
15,16-Dinor-8(17),11-labdadien-13-one
Reactant of Route 4
15,16-Dinor-8(17),11-labdadien-13-one
Reactant of Route 5
15,16-Dinor-8(17),11-labdadien-13-one
Reactant of Route 6
15,16-Dinor-8(17),11-labdadien-13-one

Citations

For This Compound
1
Citations
YC Li, YH Kuo - Journal of natural products, 1998 - ACS Publications
Five new diterpenes, 3β-acetoxyabieta-8,11,13-trien-12-ol (1), 8α-hydroxy-13(16),14-labdadien-19-al (2), 16-hydroxy-19-oxomanoyl oxide (3), 15-nor-14-oxo-8(17),12-labdadiene-18-…
Number of citations: 35 pubs.acs.org

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